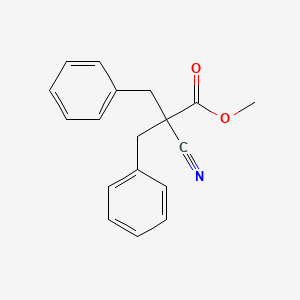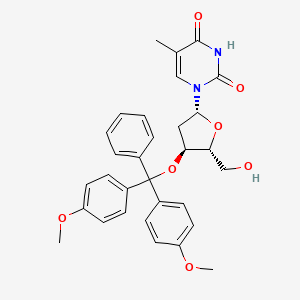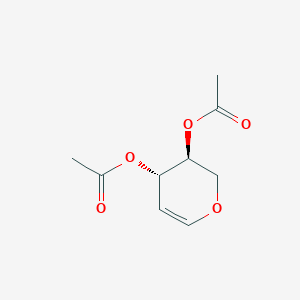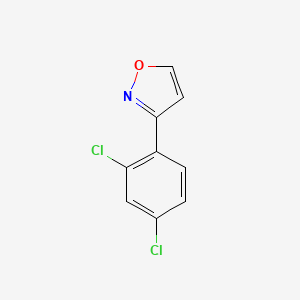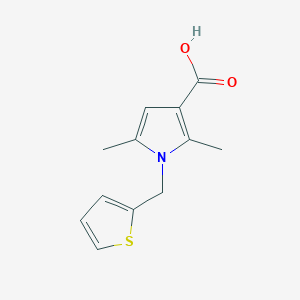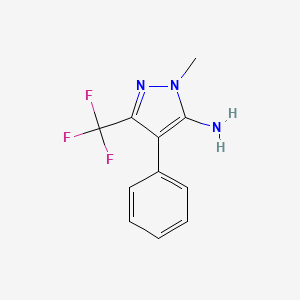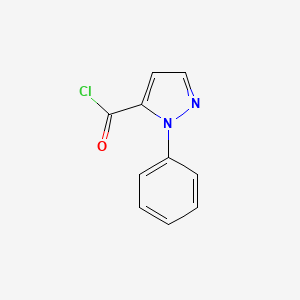
1-苯基-1H-吡唑-5-甲酰氯
描述
1-Phenyl-1H-pyrazole-5-carbonyl chloride is a chemical compound belonging to the pyrazole family, characterized by its unique structure and reactivity. Pyrazoles are heterocyclic aromatic organic compounds, and this particular derivative is known for its applications in various scientific fields, including medicinal chemistry, material science, and organic synthesis.
科学研究应用
1-Phenyl-1H-pyrazole-5-carbonyl chloride has found applications in several scientific fields:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.
Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and protein interactions.
Material Science: The compound is utilized in the design of advanced materials with specific electronic and optical properties.
Industry: It is employed in the production of agrochemicals and dyes.
作用机制
Target of Action
A related compound was found to have a potent in vitro antipromastigote activity, which suggests that it may interact with similar targets .
Mode of Action
Phenylpyrazole insecticides, which share a similar structure, function by blocking glutamate-activated chloride channels in insects . It’s plausible that 1-Phenyl-1H-pyrazole-5-carbonyl chloride might interact with its targets in a similar manner.
Biochemical Pathways
Pyrazole derivatives are known to be involved in various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
A related compound was found to display superior antipromastigote activity, suggesting that 1-phenyl-1h-pyrazole-5-carbonyl chloride might have similar effects .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .
生化分析
Biochemical Properties
1-Phenyl-1H-pyrazole-5-carbonyl chloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context . These interactions can lead to changes in the biochemical pathways within cells, affecting overall cellular function.
Cellular Effects
The effects of 1-Phenyl-1H-pyrazole-5-carbonyl chloride on various types of cells and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can affect cell signaling pathways, potentially leading to altered cell function and behavior.
Molecular Mechanism
At the molecular level, 1-Phenyl-1H-pyrazole-5-carbonyl chloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . This binding can result in changes in gene expression, further influencing cellular function. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Phenyl-1H-pyrazole-5-carbonyl chloride can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, potentially altering its effects on cellular function . Long-term studies have shown that its impact on cells can vary, with some effects becoming more pronounced with prolonged exposure.
Dosage Effects in Animal Models
The effects of 1-Phenyl-1H-pyrazole-5-carbonyl chloride vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior . Toxic or adverse effects may also be observed at high doses, highlighting the importance of dosage optimization in research applications.
Metabolic Pathways
1-Phenyl-1H-pyrazole-5-carbonyl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and behavior.
Transport and Distribution
Within cells and tissues, 1-Phenyl-1H-pyrazole-5-carbonyl chloride is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins, influencing its localization and accumulation . These interactions can affect the compound’s activity and function within different cellular compartments.
Subcellular Localization
The subcellular localization of 1-Phenyl-1H-pyrazole-5-carbonyl chloride is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall function within the cell.
准备方法
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-pyrazole-5-carbonyl chloride can be synthesized through several methods, including the reaction of 1-phenyl-1H-pyrazole with chloroform in the presence of a suitable catalyst, such as aluminum chloride (AlCl₃). The reaction typically requires controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is often produced using large-scale reactors equipped with advanced temperature and pressure control systems. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it more suitable for commercial production.
化学反应分析
Types of Reactions: 1-Phenyl-1H-pyrazole-5-carbonyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the pyrazole ring, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Carboxylic acids, esters.
Reduction: Amines.
Substitution: Various substituted pyrazoles.
相似化合物的比较
1-Phenyl-1H-pyrazole-4-carbonyl chloride
1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride
1-Phenyl-1H-pyrazole-3-carbonyl chloride
属性
IUPAC Name |
2-phenylpyrazole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10(14)9-6-7-12-13(9)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDNPUUJEJRRSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380189 | |
| Record name | 1-Phenyl-1H-pyrazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423768-37-0 | |
| Record name | 1-Phenyl-1H-pyrazole-5-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=423768-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-1H-pyrazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



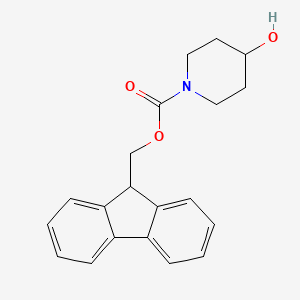
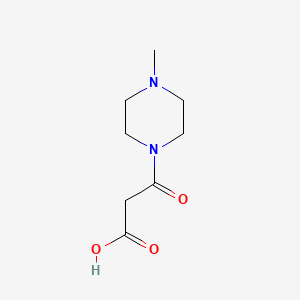
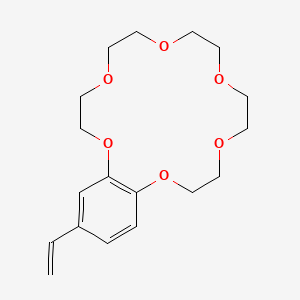
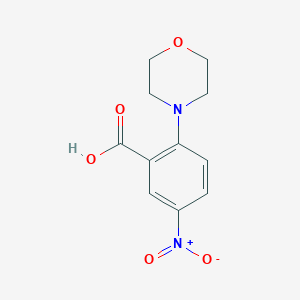
![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1596871.png)
